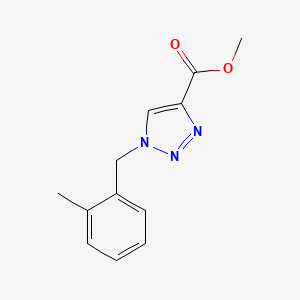

methyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 141072-10-8) is a 1,2,3-triazole derivative featuring a 2-methylbenzyl substituent at the N1 position and a methyl ester group at the C4 position of the triazole ring. Its molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 231.26 g/mol . This compound is part of a broader class of triazole-based molecules, which are widely studied for their applications in medicinal chemistry, materials science, and agrochemicals due to their structural versatility and stability. The 1,2,3-triazole core is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction known for its regioselectivity and efficiency .

Properties

IUPAC Name |

methyl 1-[(2-methylphenyl)methyl]triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-5-3-4-6-10(9)7-15-8-11(13-14-15)12(16)17-2/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXGTIWUNHVJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(N=N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901168153 | |

| Record name | Methyl 1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141072-10-8 | |

| Record name | Methyl 1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141072-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901168153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:

Preparation of the Azide: The starting material, 2-methylbenzyl chloride, is reacted with sodium azide in an aqueous medium to form 2-methylbenzyl azide.

Cycloaddition Reaction: The 2-methylbenzyl azide is then reacted with methyl propiolate in the presence of a copper(I) catalyst to form the desired triazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzyl ring, forming corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring or the ester group, leading to the formation of alcohols or amines.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Methyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity and ability to interact with biological targets.

Agriculture: The compound can be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of methyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs. The compound’s ability to form stable complexes with metal ions also contributes to its bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of methyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate with analogous compounds:

Structural Isomerism: Position of Methyl Substitution on the Benzyl Group

The position of the methyl group on the benzyl ring alters steric and electronic effects:

| Compound Name | Substituent Position | Molecular Formula | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 2-methylbenzyl | C₁₂H₁₃N₃O₂ | 141072-10-8 | 231.26 |

| Methyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate | 3-methylbenzyl | C₁₂H₁₃N₃O₂ | 141072-09-5 | 231.26 |

- Electronic effects (e.g., resonance or inductive) differ due to the proximity of the methyl group to the triazole nitrogen in the 2-methyl isomer .

Ester Group Variation: Methyl vs. Ethyl Esters

The choice of ester group impacts lipophilicity and metabolic stability:

| Compound Name | Ester Group | Molecular Formula | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Methyl | C₁₂H₁₃N₃O₂ | 141072-10-8 | 231.26 |

| Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate | Ethyl | C₁₃H₁₅N₃O₂ | 603945-40-0 | 245.28 |

- The 4-methylbenzyl substituent in the ethyl ester compound introduces a para-substituted aromatic ring, which could alter electronic interactions compared to the ortho-substituted target compound .

Functional Group Substitution: Amino vs. Methyl Groups

Amino groups introduce polarity and hydrogen-bonding capacity:

| Compound Name | Substituent | Molecular Formula | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 2-methylbenzyl | C₁₂H₁₃N₃O₂ | 141072-10-8 | 231.26 |

| Methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate | 4-aminophenyl | C₁₀H₁₀N₄O₂ | sc-353727 | 218.21 |

- Key Differences: The 4-aminophenyl group replaces the benzyl moiety, reducing steric bulk and introducing a primary amine capable of hydrogen bonding. The lower molecular weight (218.21 g/mol) and increased polarity may enhance solubility in aqueous systems .

Heteroatom Effects: Fluorine Substitution

Electron-withdrawing groups like fluorine modulate electronic properties:

| Compound Name | Substituent | Molecular Formula | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 2-methylbenzyl | C₁₂H₁₃N₃O₂ | 141072-10-8 | 231.26 |

| Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate | 2,6-difluorobenzyl | C₁₁H₉F₂N₃O₂ | 1613134-39-6 | 269.21 |

- Key Differences :

- The 2,6-difluorobenzyl group introduces strong electron-withdrawing effects, which could stabilize the triazole ring via resonance or inductive effects.

- Fluorine atoms increase molecular weight slightly (269.21 g/mol ) and may enhance metabolic stability due to reduced susceptibility to oxidative degradation .

Biological Activity

Methyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound classified as a triazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. The triazole ring structure is known for its ability to interact with various biological targets, making it a subject of interest in drug development and agricultural applications.

- Chemical Formula: C12H13N3O2

- CAS Number: 141072-10-8

- Molecular Weight: 233.25 g/mol

- Melting Point: 196-199 °C

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- Preparation of the Azide:

- Reacting 2-methylbenzyl chloride with sodium azide to form 2-methylbenzyl azide.

- Cycloaddition Reaction:

- The azide undergoes a Huisgen 1,3-dipolar cycloaddition with methyl propiolate in the presence of a copper(I) catalyst to yield the final triazole compound.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. This compound can inhibit the growth of various fungal pathogens by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Antibacterial Activity

The compound has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Potential

Studies have suggested that this compound may act as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways such as the inhibition of cytochrome P450 enzymes involved in drug metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | Structure | Moderate antifungal and antibacterial activity |

| Methyl 1-(2-methylbenzyl)-1H-1,2,3-triazole | Structure | Enhanced solubility and reactivity due to methyl group |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The triazole ring can bind to cytochrome P450 enzymes, inhibiting their function and altering drug metabolism.

- Metal Ion Complexation: The compound can form stable complexes with metal ions, which may enhance its bioactivity against various pathogens .

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal efficacy of various triazoles, this compound demonstrated an IC50 value significantly lower than traditional antifungal agents like fluconazole. This suggests a higher potency against resistant fungal strains.

Case Study 2: Antibacterial Screening

A comparative analysis of several triazole derivatives revealed that this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to its analogs. The study highlighted its potential as an alternative treatment for bacterial infections resistant to standard antibiotics.

Q & A

Q. What synthetic methodologies are most effective for preparing methyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate?

The compound is typically synthesized via ruthenium-catalyzed [3+2] cycloaddition between azides and alkynes (click chemistry). For example, a 24-hour reflux of 2-methylbenzyl azide and methyl propiolate in toluene with a Ru(II) catalyst (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) yields the triazole core. Purification involves silica gel chromatography with sequential elution (ether for unreacted alkyne, CH₂Cl₂ for the product) . Optimizing stoichiometry (1:1.5 azide:alkyne ratio) and catalyst loading (5 mol%) is critical for regioselectivity and yield.

Q. How is the structural integrity of this triazole derivative confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include bond lengths (e.g., N3–C4: 1.3367 Å, C3–N1: 1.3621 Å) and angles (e.g., C–CH₂–N: 112.13°) that deviate from ideal tetrahedral geometry due to steric and electronic effects from the 2-methylbenzyl group . Complementary techniques like ¹H/¹³C NMR and IR validate functional groups (ester carbonyl at ~1700 cm⁻¹) .

Q. What are the primary biological or pharmacological research applications of this compound?

While direct studies on this derivative are limited, structurally analogous triazoles exhibit antimicrobial, anticancer, and anti-inflammatory activities. Researchers often functionalize the ester group (e.g., hydrolysis to carboxylic acid) to enhance bioavailability or modify the benzyl substituent for target-specific interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability while maintaining regioselectivity?

Use factorial design to evaluate variables: temperature, solvent polarity, and catalyst type. For example, replacing toluene with acetonitrile may accelerate reaction kinetics but could alter regioselectivity. Computational tools (e.g., DFT calculations) predict transition states to rationalize substituent effects (e.g., 2-methyl vs. 4-fluorobenzyl on cycloaddition barriers) .

Q. What computational strategies predict the compound’s reactivity in downstream modifications?

Quantum mechanical methods (e.g., COSMO-RS or AIM theory) model electron density distribution, identifying nucleophilic/electrophilic sites. For instance, the triazole C4-carboxylate is prone to nucleophilic substitution, while the 2-methylbenzyl group sterically hinders π-π stacking in supramolecular assemblies .

Q. How does the 2-methylbenzyl substituent influence regioselectivity compared to other benzyl analogs?

The methyl group induces steric bulk, favoring 1,4-disubstituted triazole formation over 1,5-isomers. Comparative SC-XRD studies with 2,6-difluorobenzyl analogs reveal altered dihedral angles (e.g., triazole-benzyl plane: 75.2° vs. 68.5°), impacting crystallinity and solubility .

Q. What advanced spectral techniques resolve ambiguities in characterizing byproducts?

High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) differentiate regioisomers. For example, HMBC correlations between triazole H-C4 and ester carbonyl confirm 1,4-regiochemistry, while NOESY detects spatial proximity between benzyl protons and triazole ring .

Q. How are contradictory crystallographic data reconciled when comparing substituted triazoles?

Systematic analysis of packing motifs (e.g., hydrogen-bonding networks, van der Waals interactions) explains variations. For example, 2-methylbenzyl derivatives form weaker C–H···O interactions compared to unsubstituted benzyl analogs, reducing melting points .

Methodological Guidance

- Synthesis : Prioritize Ru-catalyzed cycloaddition for regiocontrol; validate purity via TLC and melting point .

- Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.